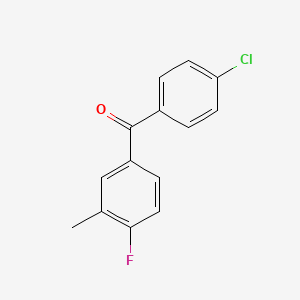

4-Chloro-4'-fluoro-3'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORARFWXKHBAQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607413 | |

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59612-89-4 | |

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 4 Fluoro 3 Methylbenzophenone

Classical Approaches: Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry since its discovery in 1877, remains a primary and widely utilized method for the synthesis of aryl ketones. nih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govfiveable.me

Reaction of Substituted Benzoyl Chlorides with Substituted Arenes: A Foundational Protocol

The synthesis of the asymmetrically substituted 4-Chloro-4'-fluoro-3'-methylbenzophenone via Friedel-Crafts acylation can be envisioned through two primary disconnection approaches:

Route A: The acylation of 2-fluorotoluene (B1218778) with 4-chlorobenzoyl chloride.

Route B: The acylation of chlorobenzene (B131634) with 4-fluoro-3-methylbenzoyl chloride.

Both routes rely on the reaction of an acylium ion, generated from the acyl chloride and a Lewis acid, with the nucleophilic arene. alexandonian.com The protocol involves the gradual addition of the Lewis acid catalyst to a mixture of the arene and the acyl chloride, often in a suitable solvent, followed by a period of reaction at a controlled temperature. The reaction is then quenched, typically with a cold acid solution, to decompose the catalyst-ketone complex and isolate the crude product.

Plausible Friedel-Crafts Acylation Routes:

| Route | Acylating Agent | Aromatic Substrate | Target Product |

| A | 4-Chlorobenzoyl chloride | 2-Fluorotoluene | This compound |

| B | 4-Fluoro-3-methylbenzoyl chloride | Chlorobenzene | This compound |

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalyst Systems

The success of a Friedel-Crafts acylation hinges on the careful optimization of several reaction parameters. The choice of catalyst, solvent, and temperature can significantly impact the reaction's yield, purity, and isomer distribution.

Catalyst Systems: Strong Lewis acids are required to generate the highly electrophilic acylium ion from the acyl chloride. nih.gov Aluminum chloride (AlCl₃) is the most traditional and potent catalyst for this transformation. researchgate.net However, other Lewis acids can also be employed, sometimes offering milder conditions or different selectivity. google.com The catalyst is typically used in stoichiometric amounts or even in excess, as it complexes with the product ketone, rendering it inactive.

Temperature Control: Temperature plays a crucial role in controlling the reaction rate and selectivity. researchgate.net Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0-5 °C) to manage the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion. researchgate.netgoogle.com Higher temperatures can sometimes lead to side reactions or decomposition, while lower temperatures may result in impractically slow reaction rates.

Table of Optimization Parameters:

| Parameter | Common Options | Impact on Reaction |

| Catalyst | AlCl₃, FeCl₃, BF₃, ZnCl₂ | Activates the acyl chloride; Stoichiometric amounts are often required. researchgate.netgoogle.com |

| Solvent | Dichloroethane, Carbon disulfide, Nitrobenzene (B124822), Excess arene | Affects catalyst activity, reactant solubility, and can influence isomer ratios. scribd.comresearchgate.net |

| Temperature | -15°C to 100°C+ | Controls reaction rate and selectivity; helps to minimize side-product formation. researchgate.netgoogle.com |

Regioselectivity and Yield Enhancement in Friedel-Crafts Acylation

Regioselectivity is a paramount concern in the synthesis of a specific isomer like this compound. The position of acylation is dictated by the electronic and steric properties of the substituents already present on the aromatic ring.

In Route A , the acylation of 2-fluorotoluene, the directing effects of both the fluorine and methyl groups must be considered. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. alexandonian.com The primary challenge is to achieve acylation at the C4 position, which is para to the fluorine atom and meta to the activating methyl group. Steric hindrance from the adjacent methyl group would likely disfavor acylation at the C3 position. The electronic influence of the fluorine atom would strongly favor substitution at the C4 position (its para position), which is the desired outcome.

In Route B , the acylation of chlorobenzene, the situation is more straightforward. The chlorine atom is a deactivating but ortho, para-directing group. vedantu.com Acylation occurs predominantly at the para position due to steric hindrance at the ortho positions from both the chlorine atom and the bulky incoming acyl group. libretexts.orgrsc.orgchemguide.co.uk This makes Route B a potentially more regiochemically reliable path to the desired product, as the formation of the 4-chloro isomer is highly favored. Studies on the benzoylation of chlorobenzene have shown that the para-substituted product is formed in very high proportions (84-97%). scribd.comrsc.org

To enhance yield, a common strategy is to use a large excess of the cheaper aromatic substrate to favor the intermolecular reaction and suppress potential side reactions. chemguide.co.uk Ensuring anhydrous conditions is also critical, as Lewis acid catalysts react vigorously with water. alexandonian.com

Modern Synthetic Techniques: Cross-Coupling Reactions

While Friedel-Crafts acylation is a powerful tool, modern synthetic chemistry has developed alternative methods for forming carbon-carbon bonds, many of which offer milder conditions and greater functional group tolerance. These cross-coupling reactions are increasingly applied to the synthesis of aryl ketones.

Palladium- or Copper-Catalyzed Cross-Coupling for Aryl Ketone Formation

Palladium-catalyzed reactions are particularly versatile for constructing diaryl ketones. nih.gov One notable method is the palladium-catalyzed three-component Suzuki-Miyaura carbonylation, which couples an aryl halide, an aryl boronic acid, and carbon monoxide to form the desired ketone. nih.gov This approach allows for the convergent synthesis of the target molecule from two distinct aromatic fragments.

For this compound, a plausible palladium-catalyzed synthesis could involve:

The reaction of 4-chlorophenylboronic acid with 1-bromo-4-fluoro-3-methylbenzene under a carbon monoxide atmosphere, catalyzed by a palladium complex.

Alternatively, the coupling of 4-fluoro-3-methylphenylboronic acid with 1-bromo-4-chlorobenzene (B145707) under similar conditions.

Copper-catalyzed reactions have also emerged as powerful tools in organic synthesis, although their application to the direct formation of diaryl ketones from these specific precursors is less commonly cited than palladium catalysis. nih.govnih.gov

Utilization of Organometallic Reagents for Carbon-Carbon Bond Formation

The reaction between an organometallic reagent and a carboxylic acid derivative, such as an acyl chloride, is a classic and effective method for ketone synthesis. libretexts.org These reactions rely on the nucleophilic character of the carbon-metal bond. libretexts.org

Common organometallic reagents include:

Grignard Reagents (RMgX): Highly reactive and widely used, but their high reactivity can sometimes lead to a double addition to the acyl chloride, resulting in a tertiary alcohol as a byproduct. libretexts.orgmsu.edu

Organolithium Reagents (RLi): Even more reactive than Grignard reagents, posing similar challenges with over-addition. libretexts.org

Organocuprates (Gilman Reagents, R₂CuLi): These are softer, less reactive nucleophiles that are particularly effective for reacting with acyl chlorides to produce ketones without significant over-addition. libretexts.org

Organocadmium and Organozinc Reagents: These less reactive organometallics also show excellent selectivity for ketone formation from acyl chlorides. libretexts.orgmsu.edu

A potential synthetic route using this methodology would involve the reaction of 4-fluoro-3-methylbenzoyl chloride with an organometallic reagent derived from 4-chlorobenzene, such as 4-chlorophenylmagnesium bromide or bis(4-chlorophenyl)cadmium. Careful control of reaction conditions, particularly temperature, is essential to favor ketone formation. msu.edu

Alternative Synthetic Pathways for Benzophenone (B1666685) Derivatives

While Friedel-Crafts acylation remains a cornerstone in benzophenone synthesis, several alternative methodologies have been developed to overcome some of its limitations, such as regioselectivity issues and the use of stoichiometric Lewis acids. researchgate.netresearchgate.net These alternative pathways offer greater flexibility, functional group tolerance, and often more environmentally benign conditions.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly valued in chemical manufacturing for their efficiency and reduced waste. Transition-metal-catalyzed carbonylative reactions have emerged as a powerful tool for the one-pot synthesis of benzophenones from readily available aromatic halides. nih.gov

The carbonylative Suzuki-Miyaura cross-coupling reaction is a prominent example. This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of carbon monoxide (CO) as the carbonyl source. nih.gov Although effective, the use of toxic and flammable CO gas can be a significant drawback, particularly on an industrial scale. nih.gov To address this, various CO surrogates have been developed.

Another approach involves the palladium-catalyzed coupling of aryl halides with aldehydes. nih.gov These methods provide a direct route to unsymmetrical diaryl ketones and have been developed using various catalytic systems. nih.gov Additionally, electrophilic aroyl dimethylaminopyridinium salts, generated in situ from the carbonylative cross-coupling of aryl halides with [11C]carbon monoxide, have been shown to be valuable intermediates for the one-pot synthesis of primary benzamides, demonstrating the versatility of carbonylative methods. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Carbonylative Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Palladium Catalyst, CO gas or surrogate | High regioselectivity, broad substrate scope. | nih.gov |

| Palladium-Catalyzed Carbonylation | Aryl Halide, Aldehyde | Palladium/Picolinamide Catalyst | Direct route to unsymmetrical ketones. | nih.gov |

| Carbonylative Cross-Coupling | Aryl Halide, [11C]CO | Palladium Catalyst, DMAP | Forms electrophilic aroyl salt intermediate. | nih.gov |

Organolithium and organomagnesium (Grignard) reagents are potent nucleophiles widely used for forming new carbon-carbon bonds, including the synthesis of benzophenone derivatives. scribd.comlibretexts.org These reactions typically involve the addition of the organometallic reagent to an electrophilic carbonyl compound, such as a benzoyl chloride or a related acid derivative. libretexts.orgguidechem.com

The general pathway involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org For example, a Grignard reagent (R-MgX) can react with a benzoyl chloride to form the desired ketone. A significant challenge in this synthesis is the potential for a second addition of the highly reactive organometallic reagent to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. ethernet.edu.et

To mitigate this over-addition, reactions are often conducted at very low temperatures. For instance, the reaction of phenylmagnesium bromide with benzoyl chloride to produce 4-methylbenzophenone (B132839) has been reported at -78°C. guidechem.com Careful control of stoichiometry and inverse addition (adding the organometallic reagent to the acyl compound) are also crucial strategies to maximize the yield of the desired ketone. libretexts.org

| Reagent Type | Electrophile | Typical Reaction Conditions | Key Challenge | Reference |

| Organolithium (R-Li) | Benzoyl Chloride, Ester, Carboxylic Acid | Anhydrous ether or THF, low temperature (e.g., <0°C) | Over-addition to form tertiary alcohol | libretexts.orgtihucollegeonline.co.in |

| Grignard (R-MgX) | Benzoyl Chloride, Ester, Carboxylic Acid | Anhydrous ether or THF, low temperature (e.g., -78°C) | Over-addition to form tertiary alcohol | libretexts.orgguidechem.com |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the use of this compound as an intermediate in subsequent chemical syntheses. Common impurities may include starting materials, byproducts from side reactions, or isomeric compounds. Several techniques are employed for purification. google.comepo.org

Crystallization is a primary method for purifying solid benzophenone derivatives. google.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. epo.org For example, a crude crystallizate of 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone can be purified by dissolving it in hot ethanol (B145695), followed by the addition of water to induce crystallization. epo.org The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities.

Selective Crystallization of Salts can be a powerful technique for separating closely related isomers. google.com This process involves converting a mixture of acidic or basic compounds into their salts. Due to differences in the crystal lattice energy and solubility of the isomeric salts, one can be selectively crystallized from the solution. For instance, sodium or lithium salts of isomeric hydroxybenzophenones exhibit significantly different solubilities, allowing for their separation by selective crystallization. google.com

Column Chromatography is frequently used for the purification of benzophenone derivatives, especially at the laboratory scale. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (eluent) passes through. In the preparation of certain substituted benzophenones, silica gel column chromatography with a petroleum ether and ethyl acetate (B1210297) eluent system has been used to isolate the pure product from the crude reaction mixture. google.com

Considerations for Scalable Synthesis and Process Chemistry

Translating a laboratory synthesis of this compound to an industrial scale requires careful consideration of several factors beyond just the chemical yield. Process chemistry focuses on developing a synthesis that is safe, cost-effective, robust, and environmentally sustainable. researchgate.netchemicalbook.com

Cost and Availability of Raw Materials: The choice of starting materials is a primary economic driver. For example, in traditional benzophenone synthesis, the phosgene (B1210022) method uses low-cost raw materials but involves a highly toxic gas, requiring stringent safety measures. chemicalbook.com The benzoyl chloride method is an alternative that, while potentially more expensive in terms of raw materials, may offer a simpler and safer process. chemicalbook.com

Reaction Conditions and Equipment: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproducts. A one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone was specifically developed to be suitable for industrial scale-up, featuring controlled reaction temperatures to ensure high yield and selectivity. researchgate.net The materials of construction for reactors and other equipment must also be compatible with the corrosive reagents often used, such as Lewis acids in Friedel-Crafts reactions. google.comchemicalbook.com

| Consideration | Key Factors | Example/Impact on Benzophenone Synthesis | Reference |

| Economics | Raw material cost, process complexity, cycle time. | Choosing between the phosgene method (cheap but hazardous) and the benzoyl chloride method (safer but potentially more expensive). chemicalbook.com | chemicalbook.comgoogle.com |

| Safety | Toxicity of reagents, reaction exotherms, handling of hazardous materials. | Replacing nitrobenzene with chlorobenzene as a solvent to reduce toxicity. google.com Managing the use of highly toxic phosgene. chemicalbook.com | chemicalbook.comgoogle.com |

| Scalability | Heat transfer, mixing, ease of isolation, robustness of the process. | Developing a one-pot synthesis suitable for large-scale production by controlling reaction temperatures and in situ transformations. researchgate.net | researchgate.net |

| Environmental | Solvent choice, waste generation ("three wastes"), atom economy. | Adopting one-pot methods to reduce solvent usage and waste streams from intermediate workups. google.com | researchgate.netgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 4 Fluoro 3 Methylbenzophenone

Photochemical Transformations and Photoreactivity

The photoreactivity of 4-Chloro-4'-fluoro-3'-methylbenzophenone is a key area of interest, with research focusing on its conversion to benzopinacol (B1666686) derivatives, the efficiency of these photochemical processes, the underlying radical mechanisms, and the significant influence of the solvent environment.

Photoreduction to Corresponding Substituted Benzopinacol Derivatives

Upon exposure to ultraviolet (UV) light, substituted benzophenones, including compounds structurally related to this compound, undergo photoreduction to form the corresponding benzopinacol derivatives. oregonstate.edu This dimerization reaction is a characteristic photochemical transformation for benzophenones. oregonstate.edu For instance, 4-chloro-4'-methylbenzophenone (B188998) has been successfully converted to its benzopinacol derivative through UV irradiation. oregonstate.edu Similarly, the photochemical reduction of 4-bromo-4'-fluorobenzophenone (B1329429) and 4-chlorobenzophenone (B192759) to their respective substituted benzopinacols has been demonstrated. oregonstate.edu

Investigation of Photochemical Quantum Efficiencies

The efficiency of these photoreduction reactions is quantified by the photochemical quantum efficiency (Φ). This value represents the number of moles of the benzophenone (B1666685) that are reduced per mole of photons absorbed. Studies on related compounds have yielded a range of quantum efficiencies. For example, the photoreduction of 4-bromo-4'-methylbenzophenone (B1273618) was found to have a quantum efficiency of 7.75%. oregonstate.edu In another study, the dimerization of 4-phenylbenzophenone to form 4,4'-diphenylbenzpinacol exhibited a quantum efficiency of 2.36 mol reduced/mol photon. oregonstate.edu A separate investigation determined the quantum yield for a similar reaction to be 15%. oregonstate.edu These values highlight that the efficiency of photoreduction can vary significantly depending on the specific substituents on the benzophenone core.

Mechanisms of Radical Formation and Recombination in Photoreduction

The photoreduction of benzophenones proceeds through a radical mechanism. Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a suitable donor, such as an alcohol solvent (e.g., isopropanol), to form a ketyl radical. Two of these ketyl radicals then combine to form the final benzopinacol product. This process involves the formation and subsequent recombination of radical intermediates.

Influence of Solvent Polarity on Photophysical Parameters and Electronic Transitions

Electrophilic Aromatic Substitution Reactions on the Halogenated and Alkylated Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commsu.edulibretexts.org In the case of this compound, the two phenyl rings present different reactivity profiles towards electrophiles due to the nature of their substituents.

The reactivity and orientation of incoming electrophiles are governed by the activating/deactivating and directing effects of the substituents already present on the benzene (B151609) ring. youtube.com The chloro and fluoro groups are deactivating yet ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The benzoyl group is a deactivating, meta-directing group.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Effect on Reactivity | Directing Effect |

| A (Chlorinated) | 4-Chloro | para | Deactivating | Ortho, Para |

| A (Chlorinated) | Benzoyl | - | Deactivating | Meta |

| B (Fluorinated and Alkylated) | 4'-Fluoro | para | Deactivating | Ortho, Para |

| B (Fluorinated and Alkylated) | 3'-Methyl | meta | Activating | Ortho, Para |

| B (Fluorinated and Alkylated) | Benzoyl | - | Deactivating | Meta |

The interplay of these effects will determine the position of substitution on each ring. For instance, on the chlorinated ring, the directing effects of the chloro and benzoyl groups are in opposition. On the fluorinated and methylated ring, the activating methyl group and the deactivating fluoro and benzoyl groups will collectively influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution Reactions of the Halogen Atoms

While electrophilic substitution is more common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org The halogen atoms in this compound, particularly the one on the ring activated by the electron-withdrawing benzoyl group, can potentially be displaced by strong nucleophiles.

The mechanism for SNAr reactions typically involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide ion). libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance. libretexts.org

In this compound, the benzoyl group, being electron-withdrawing, activates the attached phenyl rings towards nucleophilic attack. The relative reactivity of the chloro and fluoro substituents would depend on the specific reaction conditions and the nature of the nucleophile. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which helps to stabilize the transition state. This suggests that the fluoro-substituted ring might be more susceptible to nucleophilic attack. researchgate.netnih.gov Studies on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) have shown that nucleophilic substitution is a viable reaction pathway. researchgate.net

Oxidation and Reduction Chemistry of the Carbonyl Moiety

The chemical behavior of this compound is largely dictated by its functional groups, with the carbonyl moiety being a primary site of reactivity. The polarity of the carbon-oxygen double bond (C=O), where the carbon is electrophilic and the oxygen is nucleophilic, allows for a range of oxidation and reduction reactions.

Reduction Reactions

The reduction of the carbonyl group in diaryl ketones like this compound is a well-established transformation. This process typically involves the conversion of the ketone to a secondary alcohol. Common laboratory reducing agents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

The expected product from the reduction of this compound is (4-chlorophenyl)(4-fluoro-3-methylphenyl)methanol.

Reaction Scheme: this compound + NaBH₄/EtOH → (4-chlorophenyl)(4-fluoro-3-methylphenyl)methanol

Photochemical reduction is another pathway for benzophenone derivatives. In the presence of a hydrogen donor like isopropanol (B130326) and UV light, benzophenones can be reduced to form benzopinacols. oregonstate.edu However, an investigation into the photochemical reduction of the closely related 4-chloro-4'-methylbenzophenone found no evidence of benzopinacol formation under the studied conditions. oregonstate.edu

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions compared to aldehydes. ucr.edu The oxidation of a ketone requires the cleavage of a carbon-carbon bond, which is energetically unfavorable. However, under forcing conditions with strong oxidizing agents, cleavage of the bonds adjacent to the carbonyl group can occur.

A more specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. ucr.edu The mechanism involves the migration of one of the aryl groups to an oxygen atom. The migratory aptitude of the substituents is a key factor in determining the product. For benzophenones, the substituent with the more electron-donating groups typically migrates preferentially. In this compound, the relative migratory aptitudes of the 4-chlorophenyl group and the 4-fluoro-3-methylphenyl group would determine the final ester products.

| Reaction Type | Reagent(s) | Functional Group Transformation | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | (4-chlorophenyl)(4-fluoro-3-methylphenyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone to Secondary Alcohol | (4-chlorophenyl)(4-fluoro-3-methylphenyl)methanol |

| Oxidation | Peroxyacid (e.g., m-CPBA) | Ketone to Ester | Phenyl ester derivative |

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura Coupling)

The halogen substituents on this compound provide handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a particularly powerful tool for this purpose. fishersci.co.uklibretexts.org

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl >> F. Therefore, the C-Cl bond in this compound is the expected site of reaction, while the C-F bond would remain intact under typical conditions. libretexts.org This regioselectivity allows for the precise functionalization of the 4-chlorophenyl ring.

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chlorine bond of this compound to form a palladium(II) complex.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

By coupling this compound with various boronic acids, a diverse library of more complex benzophenone derivatives can be synthesized. For example, reacting it with phenylboronic acid would yield 4-(4-fluoro-3-methylbenzoyl)biphenyl.

| Component | Function | Example(s) |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Vinylboronic acid |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), XPhos |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants | Toluene, Dioxane, Water |

Studies on Molecular Interaction Mechanisms: Insights from Enzyme and Protein Binding

While specific enzyme binding studies for this compound are not extensively documented in the available literature, the structural features of the molecule allow for informed predictions about its potential molecular interactions with biological macromolecules like proteins and enzymes. The principles of molecular recognition are governed by non-covalent interactions, and the distinct moieties of this compound—the halogen atoms, the aromatic rings, and the carbonyl group—all have the potential to participate in such binding.

The carbonyl group is a classic hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups such as the amide protons of a protein backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.

The halogen substituents are of particular interest. Both chlorine and fluorine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site like a lone pair on an oxygen or nitrogen atom. Furthermore, the presence of fluorine can significantly alter the electronic properties of the aromatic ring and influence protein-ligand interactions. Studies on other fluorinated compounds have demonstrated that fluorine substitution can have profound effects on binding affinity. For instance, the introduction of a fluorine atom into the p-aminobenzoyl group of aminopterin (B17811) was found to increase its binding tightness to dihydrofolate reductase by two- to threefold. nih.gov

Advanced Spectroscopic Characterization of 4 Chloro 4 Fluoro 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 4-Chloro-4'-fluoro-3'-methylbenzophenone can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the seven aromatic protons and the three methyl protons. The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The methyl group protons are expected to appear as a sharp singlet in the upfield region (around δ 2.4 ppm).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum is expected to show 14 distinct resonances, one for the carbonyl carbon (δ > 190 ppm), twelve for the aromatic carbons (δ 115-145 ppm), and one for the methyl carbon (δ ~21 ppm). The chemical shifts are influenced by the electronic effects of the substituents (chloro, fluoro, and methyl groups). Specifically, the carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Predicted ¹H and ¹³C NMR Chemical Shifts | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H-2 | ~7.7 (d) | C-1' | ~134 (d) | | H-3 | ~7.4 (d) | C-2' | ~132 (d) | | H-5 | ~7.5 (dd) | C-3' | ~142 (d) | | H-6 | ~7.6 (d) | C-4' | ~165 (d, ¹JCF ≈ 250 Hz) | | H-2' | ~7.6 (d) | C-5' | ~116 (d, ²JCF ≈ 22 Hz) | | H-5' | ~7.2 (t) | C-6' | ~128 (d) | | H-6' | ~7.5 (dd) | C-1 | ~136 | | -CH₃ | ~2.4 (s) | C-2 | ~131 | | | | C-3 | ~130 | | | | C-4 | ~139 | | | | C-5 | ~128 | | | | C-6 | ~130 | | | | C=O | ~195 | | | | -CH₃ | ~21 |

Note: Predicted values are based on substituent effects and data from analogous compounds. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in the molecule. nih.govresearchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and is typically found in the range of -100 to -120 ppm for aryl fluorides (relative to CFCl₃). wikipedia.org The fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons on the same aromatic ring (H-5' and H-3'). This coupling provides further confirmation of the fluorine's position on the aromatic ring.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra. youtube.comsdsu.educolumbia.edunanalysis.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, cross-peaks would be observed between adjacent aromatic protons on both rings, allowing for the tracing of the proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This experiment is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. Each CH group in the molecule will give a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically in the region of 1650-1670 cm⁻¹. researchgate.net This band is also usually present in the Raman spectrum.

Aromatic C-H Stretch: The stretching vibrations of the aromatic C-H bonds typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption in the IR spectrum, generally in the range of 1250-1000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.

Predicted Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| C=O Stretch | 1670 - 1650 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

A deeper understanding of the vibrational modes can be achieved by comparing the experimental IR and Raman spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). scispace.comysu.am Computational methods can calculate the vibrational frequencies and intensities for a given molecular structure.

This comparative analysis allows for a more detailed and accurate assignment of the observed vibrational bands, including the complex modes in the fingerprint region that arise from coupled vibrations of the entire molecule. diva-portal.org By scaling the calculated frequencies to account for systematic errors in the theoretical methods, a strong correlation between the predicted and experimental spectra can often be achieved, providing a high degree of confidence in the structural and vibrational analysis. This approach is particularly valuable for confirming the assignments of vibrations that are sensitive to the specific substitution pattern of the aromatic rings. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its benzophenone (B1666685) chromophore. The presence of substituents on the phenyl rings—specifically the chloro, fluoro, and methyl groups—modifies the energy levels of the molecular orbitals and, consequently, the absorption wavelengths of these transitions.

Analysis of Electronic Transitions: n-π and π-π Transitions of the Benzophenone Chromophore**

The electronic spectrum of benzophenone and its derivatives typically displays two characteristic absorption bands in the UV region. scialert.net These correspond to the promotion of electrons from non-bonding (n) and bonding pi (π) orbitals to antibonding pi (π*) orbitals. scialert.net

The π-π* transition is a high-intensity absorption that arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For unsubstituted benzophenone in a non-polar solvent like n-hexane, this transition appears as a strong band around 247-252 nm. scialert.netresearchgate.net This transition involves the delocalized π-electron system of the entire molecule.

The n-π* transition corresponds to the promotion of an electron from a non-bonding orbital, specifically one of the lone pair electrons on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. This transition is symmetry-forbidden, resulting in a significantly weaker absorption band at a longer wavelength, typically in the range of 330-350 nm for benzophenone in non-polar solvents. researchgate.net

For this compound, the exact positions of these absorption maxima (λmax) would be influenced by the electronic effects of the substituents. Halogens like chlorine and fluorine, along with the methyl group, can cause slight shifts in the absorption wavelengths compared to the parent benzophenone molecule.

| Electronic Transition | Orbitals Involved | Typical Wavelength Range (Benzophenone) | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | ~250 nm | High (Strong) |

| n → π | Non-bonding (C=O) to Antibonding π | ~340 nm | Low (Weak) |

Solvent-Dependent Spectroscopic Shifts and Their Interpretation

The positions of the n-π* and π-π* absorption bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Analyzing these shifts provides a valuable method for distinguishing between the two types of transitions. missouri.edu

A hypsochromic shift (blue shift) is observed for the n-π* transition when the solvent polarity is increased. scialert.netiosrjournals.org In polar, protic solvents like ethanol (B145695) or water, the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the non-bonding ground state orbital, thus increasing the energy gap for the n-π* transition and shifting its absorption to a shorter wavelength. scialert.netresearchgate.net

Conversely, a bathochromic shift (red shift) is typically seen for the π-π* transition with increasing solvent polarity. scialert.netmissouri.edu The π* excited state is generally more polar than the π ground state. Therefore, polar solvents stabilize the excited state more than the ground state, which decreases the energy gap for the transition and shifts the absorption to a longer wavelength. scialert.net

This opposing behavior of the absorption bands in response to changes in solvent polarity is a key diagnostic feature for identifying n-π* and π-π* transitions in carbonyl compounds like this compound. missouri.edu

| Transition | Effect of Increasing Solvent Polarity | Shift Type | Reason |

|---|---|---|---|

| n → π | Shift to shorter wavelength | Hypsochromic (Blue) Shift | Stabilization of non-bonding ground state orbital by polar solvent. |

| π → π | Shift to longer wavelength | Bathochromic (Red) Shift | Greater stabilization of the more polar π* excited state. |

Mass Spectrometry: Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₀ClFO), the molecular weight is 248.68 g/mol . bldpharm.com The accurate mass can be calculated from the masses of its most abundant isotopes.

The fragmentation of this compound under electron impact (EI) ionization would be expected to follow pathways characteristic of aromatic ketones. The molecular ion peak (M⁺˙) would be observed, and due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak is expected, reflecting the natural abundance of the ³⁷Cl isotope. miamioh.edu

The primary fragmentation mechanism is α-cleavage on either side of the carbonyl group. This cleavage results in the formation of two principal acylium ions:

Loss of the 4-chloro-phenyl radical, leading to the formation of the 4-fluoro-3-methylbenzoyl cation.

Loss of the 4-fluoro-3-methylphenyl radical, leading to the formation of the 4-chlorobenzoyl cation.

These acylium ions are resonance-stabilized and are therefore expected to be prominent peaks in the mass spectrum. They can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the corresponding aryl cations.

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl) | Formation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | [C₁₄H₁₀ClFO]⁺˙ | 248 | Ionization of parent molecule |

| 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139 | α-cleavage: Loss of ·C₇H₆F radical |

| 4-Fluorobenzoyl cation (analogue) | [C₇H₆FO]⁺ | 125 | α-cleavage: Loss of ·C₇H₄Cl radical |

| 4-Chlorophenyl cation | [C₆H₄Cl]⁺ | 111 | Loss of CO from 4-chlorobenzoyl cation |

| 4-Fluorophenyl cation (analogue) | [C₆H₆F]⁺ | 97 | Loss of CO from 4-fluorobenzoyl cation |

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Crystal Packing (if single crystals are obtained)

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, based on crystallographic studies of other substituted benzophenones, a general conformation can be predicted. Due to steric hindrance between the ortho-hydrogens of the two phenyl rings, benzophenone derivatives are not planar. The two phenyl rings are typically twisted out of the plane of the central carbonyl group, adopting a propeller-like conformation. An X-ray diffraction study would quantify the exact dihedral angles between the planes of the two aromatic rings and the C-CO-C plane.

Furthermore, the analysis would reveal the crystal packing arrangement, identifying any significant intermolecular interactions such as π–π stacking between aromatic rings or halogen bonding involving the chlorine and fluorine atoms. These interactions govern the macroscopic properties of the crystalline material.

Theoretical and Computational Studies on 4 Chloro 4 Fluoro 3 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.netscholarsresearchlibrary.com The primary application of DFT in this context is geometry optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 4-Chloro-4'-fluoro-3'-methylbenzophenone, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles (the twist between the two phenyl rings).

By mapping the potential energy surface, DFT can also explore the energetic landscapes of the molecule. This includes identifying stable conformers, transition states for conformational changes, and the energy barriers between them. Understanding the preferred geometry is crucial as it dictates the molecule's physical and chemical properties.

Basis Set Selection and Functional Comparison in DFT Calculations (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. scholarsresearchlibrary.comresearchgate.net

Functional (B3LYP): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature 6-311++G(d,p) indicates a sophisticated and flexible basis set:

6-311G: This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate description than smaller basis sets.

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or weak non-covalent interactions.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for more flexibility in the shape of the orbitals, which is essential for accurately describing chemical bonds and anisotropic charge distributions.

The selection of such a basis set is crucial for obtaining reliable predictions of the geometry and electronic properties of a halogen-containing molecule like this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states. researchgate.net This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. acs.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). researchgate.netacs.org These calculations help in understanding how the molecule interacts with light and can provide insights into its potential applications as a photostabilizer or in other photochemical processes. The main electronic transitions in benzophenone (B1666685) derivatives are often of π → π character, with the HOMO → LUMO transition being a major contributor. acs.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. Analysis of these orbitals provides deep insight into the chemical reactivity and electronic properties of the compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ufms.br A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ufms.br Conversely, a small gap suggests the molecule is more reactive and easily excitable. ufms.br For this compound, calculating the energies of these orbitals and the resulting gap helps to predict its kinetic stability and electron-donating or -accepting capabilities.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data Not Available in Searched Literature |

| ELUMO | Data Not Available in Searched Literature |

| Energy Gap (ΔE) | Data Not Available in Searched Literature |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This method provides a quantitative picture of bonding and intramolecular interactions.

For this compound, NBO analysis can be used to:

Analyze Charge Distribution: Determine the natural atomic charges on each atom, providing insight into the molecule's polarity and electrostatic potential.

Study Hyperconjugation: Quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it can reveal the delocalization of electron density from a lone pair on the oxygen, fluorine, or chlorine atoms into antibonding orbitals of adjacent bonds (e.g., n → σ* or π → π* interactions).

Evaluate Bond Strength and Type: Characterize the nature of the chemical bonds within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data Not Available in Searched Literature |

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, it is hypothesized that an MEP analysis would reveal specific reactive sites:

Positive Regions (Blue): Positive potential would likely be located on the hydrogen atoms of the aromatic rings. The carbon atom of the carbonyl group, being bonded to the highly electronegative oxygen, would also exhibit a degree of positive potential, making it a site for nucleophilic attack.

Intermolecular Interactions: The MEP map would help in predicting non-covalent interactions. The negative potential on the oxygen, fluorine, and chlorine atoms could engage in halogen or hydrogen bonding with other molecules, influencing the compound's crystal packing and physical properties.

Understanding these reactive sites is fundamental in predicting the chemical behavior of the molecule in various reactions and its potential interactions with biological macromolecules.

Prediction of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of hyperpolarizability is indicative of a strong NLO response.

For this compound, the NLO properties would be influenced by its specific substitution pattern. The benzophenone core acts as a π-conjugated system. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) can enhance intramolecular charge transfer (ICT), a key factor for a significant NLO response.

Theoretical studies on similar molecules, such as 4-fluoro-4-hydroxybenzophenone, have shown that such substitutions can lead to large hyperpolarizability values, often significantly greater than that of standard reference materials like urea. It is therefore anticipated that this compound would possess notable NLO properties. A computational analysis would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The results would provide quantitative predictions of its potential for use in NLO applications.

Table 1: Predicted NLO Parameters (Hypothetical) As no experimental or calculated data for this compound is available, this table illustrates the typical format of results from such a study. Values are for illustrative purposes only.

| Parameter | Symbol | Predicted Value |

| Dipole Moment | μ | [Value] Debye |

| Linear Polarizability | α | [Value] x 10⁻²⁴ esu |

| First Hyperpolarizability | β | [Value] x 10⁻³⁰ esu |

Computational Docking Studies: Predicting Binding Modes and Affinities with Relevant Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a critical tool in drug discovery and design, helping to elucidate the binding mechanism and predict the binding affinity of a compound to a biological target.

While no specific docking studies involving this compound have been found, the general procedure would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized for its lowest energy conformation. A relevant biological target (e.g., an enzyme implicated in a disease pathway) would be selected, and its 3D structure obtained from a protein database.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor. The program would then explore various possible binding poses, rotations, and conformations of the ligand within the binding site.

Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site.

For this compound, the carbonyl group would likely act as a hydrogen bond acceptor, while the halogen atoms could participate in halogen bonding. The aromatic rings could form π-π stacking or hydrophobic interactions. Such a study would provide valuable insights into its potential biological activity and guide further experimental investigations.

Thermodynamic Properties Calculation and Stability Analysis

Computational chemistry allows for the calculation of various thermodynamic properties that provide insight into the stability and reactivity of a molecule. These calculations are typically performed using DFT and statistical mechanics. Key thermodynamic parameters include the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), entropy (S), and heat capacity (Cv).

For this compound, these properties would be calculated based on its optimized molecular structure and vibrational frequencies.

Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy during the formation of the compound from its constituent elements in their standard states. A negative value indicates an exothermic formation process and inherent stability.

Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy to determine the spontaneity of the formation reaction. A negative ΔG°f indicates a thermodynamically stable molecule under standard conditions.

Heat Capacity (Cv) and Entropy (S): These values describe how the molecule's energy and disorder change with temperature. They are crucial for understanding the compound's behavior at different temperatures.

Studies on related compounds like 2-chloro-4-fluorobenzophenone have utilized these calculations to analyze thermal stability. The data obtained from such analyses for this compound would be essential for predicting its stability under various conditions and for understanding its reactivity in chemical processes.

Table 2: Calculated Thermodynamic Properties (Hypothetical) As no experimental or calculated data for this compound is available, this table illustrates the typical format of results from such a study. Values are for illustrative purposes only.

| Thermodynamic Property | Symbol | Calculated Value |

| Enthalpy of Formation | ΔH°f | [Value] kJ/mol |

| Gibbs Free Energy of Formation | ΔG°f | [Value] kJ/mol |

| Entropy | S | [Value] J/mol·K |

| Heat Capacity | Cv | [Value] J/mol·K |

Research Applications of 4 Chloro 4 Fluoro 3 Methylbenzophenone

Role as an Intermediate in Synthetic Organic Chemistry

As a multi-functionalized aromatic ketone, 4-Chloro-4'-fluoro-3'-methylbenzophenone serves as a valuable building block in the synthesis of more complex molecules. The presence of chloro, fluoro, and methyl substituents on the benzophenone (B1666685) framework offers multiple sites for chemical modification, making it a versatile precursor in various synthetic pathways.

Precursor for the Synthesis of Complex Organic Molecules for Research Purposes

The reactivity of the functional groups in this compound allows for its use as a starting material or key intermediate in the synthesis of novel organic compounds for research. The chloro and fluoro groups can be targeted in nucleophilic aromatic substitution reactions, while the methyl group can undergo various transformations. The ketone functional group itself is a reactive handle for reactions such as reductions, Grignard additions, and Wittig reactions, enabling the construction of intricate molecular architectures. These characteristics make it a candidate for the synthesis of new pharmaceutical scaffolds, agrochemicals, and other specialized organic molecules.

Building Block in the Development of Specialty Chemicals and Advanced Materials

The unique combination of halogen and methyl substituents on the benzophenone core suggests its potential as a monomer or precursor in the development of specialty polymers and advanced materials. For instance, benzophenone derivatives are used in the synthesis of polyetherketones (PEKs), a class of high-performance thermoplastics known for their thermal stability and chemical resistance. The specific substitution pattern of this compound could be exploited to fine-tune the properties of such polymers, including their solubility, thermal behavior, and mechanical strength.

Contributions to Photochemistry and Materials Science

Benzophenones are renowned for their photochemical properties, primarily their ability to absorb ultraviolet (UV) radiation and initiate photochemical reactions. It is highly probable that this compound exhibits similar characteristics, making it a compound of interest in photochemistry and materials science.

Investigation as a Photoinitiator in Model Polymerization Systems

Benzophenone and its derivatives are widely used as Type II photoinitiators. Upon absorption of UV light, they can be excited to a triplet state and then abstract a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals. These radicals can then initiate the polymerization of monomers. It is anticipated that this compound could function as a photoinitiator in UV-curable coatings, inks, and adhesives. Research in this area would likely involve characterizing its efficiency in initiating polymerization in various monomer systems.

Application in the Photostabilization of Polymeric Materials

In addition to initiating polymerization, benzophenones can also act as photostabilizers for polymers. By absorbing harmful UV radiation and dissipating the energy through non-destructive pathways, they can protect polymeric materials from degradation, which can lead to discoloration, loss of mechanical properties, and embrittlement. This compound could be investigated for its ability to enhance the photostability of various polymers, thereby extending their service life.

Biochemical Research Tools: Probes for Enzyme Activity and Protein Interaction Studies

While direct studies utilizing this compound as a biochemical probe are not extensively documented in publicly available research, the foundational chemistry of the benzophenone scaffold provides a strong basis for its potential applications in this domain. Benzophenone and its derivatives are well-established as photoaffinity labels, a powerful class of chemical tools used to investigate biological systems.

Upon irradiation with UV light, the benzophenone moiety can be excited to a triplet state. This excited state is capable of abstracting a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the benzophenone derivative and the interacting molecule, typically a protein. This photo-cross-linking capability is the cornerstone of its use in biochemical research.

Probes for Enzyme Activity:

The specific substitutions on the this compound molecule—a chloro group, a fluoro group, and a methyl group—can influence its binding affinity and specificity for the active site of an enzyme. These functional groups can modulate the electronic and steric properties of the molecule, potentially allowing it to serve as a targeted probe.

In a hypothetical application, this compound could be designed as an analog of a known enzyme substrate or inhibitor. By binding to the enzyme's active site and subsequently being activated by UV light, it could form a covalent adduct with the enzyme. This irreversible binding would inactivate the enzyme, allowing researchers to:

Identify and characterize the active site: Mass spectrometry analysis of the covalently modified enzyme can pinpoint the exact amino acid residues involved in binding.

Study enzyme kinetics and mechanism: By irreversibly blocking the active site, the role of the enzyme in a particular biochemical pathway can be elucidated.

Screen for new inhibitors: The probe could be used in competitive binding assays to identify other molecules that bind to the same active site.

The table below illustrates the potential data that could be generated from such studies, based on research with other benzophenone-based probes.

| Parameter | Hypothetical Value/Observation for this compound | Significance in Enzyme Activity Studies |

| Binding Affinity (Kd) | Sub-micromolar range | Indicates the strength of interaction with the target enzyme. |

| Photo-cross-linking Efficiency | > 30% | Represents the percentage of bound probe that forms a covalent bond upon UV irradiation. |

| Wavelength of Activation | ~350-360 nm | The UV wavelength required to excite the benzophenone moiety. |

| Target Amino Acid Residues | Cysteine, Methionine, Tyrosine | Provides information about the amino acids present in the enzyme's active site. |

Protein Interaction Studies:

Beyond individual enzymes, benzophenone probes are invaluable for mapping protein-protein interactions within complex biological systems. This compound, if incorporated into a larger bioactive molecule (such as a peptide or a small molecule drug), could be used to identify the binding partners of that molecule.

The process would involve:

Synthesizing a derivative of the bioactive molecule that includes the this compound moiety.

Introducing this probe into a cellular or in vitro system containing the target protein and its potential interaction partners.

Irradiating the system with UV light to induce cross-linking between the probe and any proteins in close proximity.

Identifying the cross-linked proteins using techniques like immunoprecipitation followed by mass spectrometry.

This approach provides a snapshot of the protein interaction network in its native context.

Exploration in Non-Linear Optics Research

Substituted benzophenones are a class of organic molecules that have garnered interest in the field of non-linear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a range of advanced photonic applications, including optical switching, frequency conversion, and optical data storage.

The NLO properties of organic molecules are intrinsically linked to their molecular structure, particularly the presence of a π-conjugated system and the influence of electron-donating and electron-withdrawing groups. The benzophenone core, with its two phenyl rings connected by a carbonyl group, provides a robust π-electron framework.

The specific substituents on this compound are expected to modulate its NLO properties:

Chloro and Fluoro Groups: As electron-withdrawing groups, they can enhance the molecular hyperpolarizability, a key parameter for second-order NLO effects.

Synthesis and Crystal Growth: Preparing high-purity single crystals of the compound.

Characterization: Using techniques like powder X-ray diffraction and single-crystal X-ray diffraction to determine the crystal structure.

NLO Measurements: Employing methods such as the Kurtz-Perry powder technique to screen for second-harmonic generation (SHG) efficiency, a common second-order NLO phenomenon.

The following table provides an example of the kind of data that would be sought in the exploration of a new NLO material.

| Property | Potential Finding for this compound | Relevance to Non-Linear Optics |

| Crystal System | Non-centrosymmetric | A non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects. |

| Second-Harmonic Generation (SHG) Efficiency | Comparable to or greater than KDP (Potassium Dihydrogen Phosphate) | KDP is a standard benchmark material for comparing the SHG efficiency of new NLO materials. |

| Optical Transparency Range | Transparent in the visible and near-infrared regions | A wide transparency window is essential for practical applications to avoid absorption losses. |

| Laser Damage Threshold | High | Indicates the material's ability to withstand high-intensity laser light without being damaged. |

Future Research Directions for 4 Chloro 4 Fluoro 3 Methylbenzophenone

Development of Green Chemistry Approaches for Synthesis

Future research should prioritize the development of more environmentally benign and sustainable methods for the synthesis of 4-Chloro-4'-fluoro-3'-methylbenzophenone. While traditional Friedel-Crafts acylation routes are effective, they often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, generating considerable waste.

Promising green chemistry approaches to explore include:

Solvent-Free Synthesis: Investigations into solvent-free reaction conditions, potentially utilizing microwave or ultrasound assistance, could significantly reduce the environmental impact. researchgate.net These methods often lead to shorter reaction times and improved energy efficiency. researchgate.net

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or clays, could replace traditional Lewis acids. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification processes.

Photocatalysis: Exploring light-mediated synthetic routes could offer a novel and sustainable approach. The photoreduction of benzophenones in the presence of alternative solvents like ethanol (B145695), using sunlight as a renewable energy source, has been demonstrated for related compounds and could be adapted. researchgate.nethilarispublisher.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and reduced waste generation. This would be particularly beneficial for larger-scale production.

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Solvent-Free Synthesis | Reduced solvent waste, potential for shorter reaction times, energy efficiency. researchgate.net | Optimization of reaction conditions (temperature, catalysts), investigation of microwave or ultrasound irradiation. |

| Heterogeneous Catalysis | Catalyst reusability, reduced corrosion and waste, simplified product isolation. | Development of robust and selective solid acid catalysts, studying catalyst deactivation and regeneration. |

| Photocatalysis | Use of renewable energy (sunlight), mild reaction conditions. researchgate.nethilarispublisher.com | Identification of suitable photosensitizers, understanding reaction mechanisms, optimizing quantum yields. |

| Continuous Flow Synthesis | Enhanced process control and safety, minimized waste, suitability for scale-up. | Reactor design, optimization of flow parameters (residence time, temperature, pressure). |

Advanced Mechanistic Studies of Halogen-Directed Photoreactions

The presence of both chlorine and fluorine atoms on the benzophenone (B1666685) core suggests a rich and complex photochemistry that warrants detailed mechanistic investigation. Future research should focus on elucidating the influence of these halogens on the excited-state properties and photoreactivity of this compound.

Key areas for investigation include:

Transient Spectroscopy: The use of techniques like laser flash photolysis can provide direct observation and characterization of transient species such as the triplet excited state and the corresponding ketyl radical. cdnsciencepub.comresearchgate.net This would allow for the determination of excited-state lifetimes and quenching rate constants.

Influence of Halogen Bonding: The role of halogen bonding in directing intermolecular interactions in the excited state should be explored. nih.gov This could influence reaction pathways and the formation of specific photoproducts.

Photoreduction and Photocyclization: A systematic study of the photoreduction of this compound in the presence of various hydrogen donors would be valuable. The potential for intramolecular photocyclization reactions, possibly involving the methyl group or the halogen atoms, should also be investigated.

Comparative Studies: A comparative study of the photoreactivity of this compound with other halogenated benzophenones would provide valuable insights into the structure-reactivity relationships.

Rational Design and Synthesis of Novel Derivatives with Enhanced or Tunable Properties

The this compound scaffold is an excellent starting point for the rational design and synthesis of novel derivatives with tailored properties for specific applications.

Future research in this area could focus on:

Photoinitiators for Polymerization: By introducing additional functional groups, novel photoinitiators with enhanced light absorption properties and initiation efficiencies could be developed. rsc.orgmdpi.commdpi.comglobethesis.com The introduction of electron-donating or accepting groups can be used to tune the absorption spectrum and reactivity. chemrxiv.org

Materials for Organic Electronics: The benzophenone core is a known component in materials for organic light-emitting diodes (OLEDs). mdpi.com The synthesis of derivatives with extended π-conjugation could lead to new materials with interesting photophysical and electronic properties.

Biologically Active Molecules: The benzophenone scaffold is present in a number of biologically active compounds. nih.govmdpi.comnih.gov The synthesis and screening of a library of derivatives of this compound could lead to the discovery of new therapeutic agents.

Functional Polymers: The incorporation of this compound as a monomer or a pendant group into polymers could lead to new materials with unique properties, such as photo-crosslinkable or photo-responsive polymers. rsc.orgresearchgate.net

The table below outlines potential functionalization strategies and their target applications.

| Functionalization Strategy | Target Application | Desired Property Enhancement |

| Introduction of electron-donating/accepting groups | Photoinitiators, OLEDs | Tunable light absorption, improved quantum efficiency. rsc.orgmdpi.com |

| Attachment of heterocyclic moieties | Biologically active molecules | Enhanced binding affinity to biological targets. mdpi.comnih.gov |

| Incorporation into polymer chains | Functional polymers | Photo-crosslinking capabilities, altered mechanical properties. rsc.orgresearchgate.net |

| Synthesis of oligomeric structures | Advanced materials | Novel optical and electronic properties. |

Expanded Computational Investigations to Predict Undiscovered Reactivities and Applications

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational methods to explore the potential of this compound.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and spectroscopic properties of the molecule. chemrxiv.orgnih.govscialert.netlongdom.org This can provide insights into its reactivity and potential as a photoinitiator or in electronic materials.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interaction of this compound with larger systems, such as polymers or biological macromolecules, QM/MM methods can be employed. nih.gov

Prediction of Reaction Pathways: Computational methods can be used to model potential reaction pathways, including photoreactions, and to calculate activation energies. This can help in understanding reaction mechanisms and predicting the formation of novel products.

Virtual Screening: For the discovery of new applications, for instance in drug design, computational docking and virtual screening of derivatives against various biological targets could be performed. scielo.br

Exploration of Niche Applications in Emerging Chemical Technologies

Beyond established applications, future research should aim to uncover novel and niche applications for this compound and its derivatives in emerging technologies.

Potential areas for exploration include:

3D Printing and Additive Manufacturing: The development of novel photoinitiators based on this scaffold could be highly beneficial for stereolithography and other 3D printing technologies that rely on photopolymerization. rsc.orgresearchgate.net

Functional Surfaces and Coatings: The photoreactive nature of the benzophenone moiety can be exploited for the surface functionalization of materials, creating coatings with specific properties such as hydrophobicity, biocompatibility, or anti-fouling characteristics. rsc.org